molecular formula C13H15N5O B12266382 6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12266382
M. Wt: 257.29 g/mol
InChI Key: MXTXUAWMUUHGLA-UHFFFAOYSA-N
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Description

6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazinone ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the piperazinone moiety. The final step usually involves the attachment of the pyridine ring and the nitrile group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique structural features of the compound, which allow it to fit into specific binding sites with high affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

6-[3-(3-Oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile stands out due to its combination of the piperazinone, azetidine, and pyridine rings, which confer unique chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

6-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H15N5O/c14-5-10-1-2-12(16-6-10)18-7-11(8-18)17-4-3-15-13(19)9-17/h1-2,6,11H,3-4,7-9H2,(H,15,19)

InChI Key

MXTXUAWMUUHGLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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